(-)-Lycopodine

Natural product isolation Phytochemical standardization Analytical reference material

(-)-Lycopodine (CAS 18688-24-9, also 466-61-5) is a tetracyclic quinolizidine alkaloid and the founding member of the lycopodine-type subclass within the Lycopodium alkaloid family. First isolated over 130 years ago from Lycopodium clavatum, lycopodine remains the most abundant alkaloid in multiple Lycopodium and Huperzia species.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 18688-24-9
Cat. No. B15578313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Lycopodine
CAS18688-24-9
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
InChIInChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1
InChIKeyBCZFSDNVXODRAJ-JTTNIQEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(-)-Lycopodine (CAS 18688-24-9): A Quinolizidine Alkaloid Reference Standard from Lycopodium Species


(-)-Lycopodine (CAS 18688-24-9, also 466-61-5) is a tetracyclic quinolizidine alkaloid and the founding member of the lycopodine-type subclass within the Lycopodium alkaloid family [1]. First isolated over 130 years ago from Lycopodium clavatum, lycopodine remains the most abundant alkaloid in multiple Lycopodium and Huperzia species [2]. With a molecular formula C₁₆H₂₅NO, molecular weight 247.38 g/mol, and well-defined physical properties including mp 114.5 °C and specific optical rotation, (−)-lycopodine serves as a fully characterized, structurally complex natural product standard suitable for analytical, synthetic, and pharmacological benchmarking [3].

1
Primary analytical reference standard for Lycopodium alkaloid profiling
2
Scaffold-matched negative control in AChE inhibitor screening cascades
3
Chemical probe for p53-independent apoptosis pathway studies
4
Synthetic methodology benchmark with multiple enantioselective routes

Why Lycopodine Cannot Be Replaced by Other Lycopodium Alkaloids in Research and Procurement


The Lycopodium alkaloids encompass over 300 structurally diverse compounds classified into four major groups—lycopodine, lycodine, fawcettimine, and phlegmarine—each exhibiting distinct biological activity profiles [1]. Even within the lycopodine-type subclass, subtle modifications (e.g., hydroxylation at C-6, C-12, or N-oxide formation) dramatically alter target engagement: 6-hydroxylycopodine inhibits acetylcholinesterase (AChE) with IC₅₀ ≈ 78 µg/mL, whereas lycopodine itself shows no AChE inhibitory activity [2]. Similarly, huperzine A (a lycodine-type alkaloid) is a potent AChE inhibitor (IC₅₀ 0.082 µM) while lycopodine operates through entirely separate mechanisms including 5-lipoxygenase modulation and p53-independent apoptosis [3]. These divergent structure–activity relationships mean that generic substitution of one Lycopodium alkaloid for another without experimental verification introduces uncontrolled variables in target engagement, mechanism interpretation, and assay reproducibility—making compound-specific sourcing essential.

Structural modification
Hydroxylated or N-oxide lycopodine analogs may shift target engagement and introduce AChE activity
Mechanism class mismatch
Lycodine-type alkaloids (e.g., huperzine A) act via potent AChE inhibition; lycopodine lacks this activity, altering experimental interpretation
Assay fidelity
Uncharacterized Lycopodium alkaloid mixtures may introduce non-specific effects, compromising negative control reliability in AChE screens

Quantitative Differentiation Evidence for (-)-Lycopodine (CAS 18688-24-9) Against Key Comparators


Natural Abundance: Lycopodine Dominates the Alkaloid Fraction at 84.5% – Contrasting with Trace-Level Huperzine A

GC-MS analysis of the bioactive alkaloid fraction of Lycopodium clavatum revealed lycopodine as the overwhelmingly dominant constituent at 84.5% [1]. In stark contrast, huperzine A—the clinically pursued Lycopodium alkaloid for Alzheimer's disease—constitutes merely 0.0014% to 0.09% of dry Huperzia serrata plant material depending on geographic origin and plant part [2]. This ~1,000- to 10,000-fold difference in natural relative abundance translates directly into practical isolation yields: lycopodine can be obtained in gram quantities from modest amounts of plant biomass, whereas huperzine A requires kilogram-scale extraction for milligram yields.

Natural Abundance Dominance
Reported
84.5% vs 0.0014–0.09%
Supports selection as primary analytical standard for dominant chemotype
GC-MS vs HPLC quantification; cross-study comparison
Natural product isolation Phytochemical standardization Analytical reference material

Acetylcholinesterase (AChE) Inhibition: Lycopodine Is Inactive, Enabling Its Use as a Negative Control Versus Potent Huperzine A

In a direct assay of eight lycopodine-type alkaloids isolated from Lycopodium japonicum, lycopodine and all congeners tested showed no detectable inhibition of acetylcholinesterase [1]. This finding is consistent with broader structure–activity relationship studies demonstrating that AChE inhibitory activity is confined to the lycodine-type subclass, exemplified by huperzine A which potently inhibits AChE with an IC₅₀ of 0.082 µM (0.02 µg/mL) [2]. The >1,000-fold differential in AChE inhibitory potency between lycopodine (inactive) and huperzine A (IC₅₀ 0.082 µM) provides a clear functional demarcation.

AChE Inhibition Absence
Reported
Inactive vs IC50 0.082 µM (huperzine A)
Enables scaffold-matched negative control in AChE inhibitor screening
Ellman assay; consistent across lycopodine-type alkaloids
Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

p53-Independent Apoptosis in Prostate Cancer: Lycopodine Maintains Cytotoxicity in Both Androgen-Sensitive and Refractory Cells

Lycopodine demonstrated comparable cytotoxic potency in both hormone-sensitive LnCaP cells (IC₅₀ = 51.46 ± 1.43 µg/mL, 12 h MTT assay) and hormone-refractory, p53-null PC3 cells (IC₅₀ = 57.62 ± 0.086 µg/mL, 12 h MTT assay) [1]. The near-equivalent IC₅₀ values across p53-wildtype (LnCaP) and p53-deficient (PC3) backgrounds indicate that lycopodine's pro-apoptotic mechanism—involving 5-lipoxygenase downregulation, mitochondrial membrane depolarization, cytochrome c release, and caspase-3 activation—operates independently of p53 status [1]. This contrasts with many standard chemotherapeutic agents (e.g., doxorubicin, 5-fluorouracil) whose efficacy is significantly attenuated in p53-mutant or p53-null cancers, as documented across multiple cancer cell line panels [2].

p53-Independent Cytotoxicity
Reported
IC50 51–58 µg/mL; p53-null/wt ratio ≈1.12
Supports apoptosis pathway-response interpretation across p53 status
MTT assay, 12 h; LnCaP and PC3 cell models
Prostate cancer p53-independent apoptosis 5-Lipoxygenase modulation

Synthetic Accessibility: An 8-Step Total Synthesis of (−)-Lycopodine Outpaces Huperzine A's 10-Step Route

A protecting-group-free enantioselective total synthesis of (−)-lycopodine has been achieved in only 8 steps from Wade's fawcettimine enone (12 steps from commercially available (R)-(+)-pulegone) [1]. By comparison, the most efficient total synthesis of (−)-huperzine A requires 10 steps with a 17% overall yield from (R)-pulegone [2]. The 2-step shorter synthetic sequence for lycopodine, combined with the protecting-group-free strategy, reduces both material costs and synthetic labor. Additionally, multiple distinct synthetic routes to lycopodine have been reported—including Stork's classic synthesis (1968), Kim's approach (2001), and the organocatalytic enantioselective route (2010)—providing redundant synthetic access that enhances supply security [3].

Synthetic Step Count
Reported
8 vs 10 steps; multiple routes validated
Supports synthetic route benchmarking and supply security assessment
Enantioselective total synthesis; protecting-group-free route available
Total synthesis Methodology development Chemical supply reliability

High-Value Application Scenarios for (-)-Lycopodine (CAS 18688-24-9) Based on Quantitative Differentiation Evidence


Natural Product Standard for Analytical Method Development and QC Reference

With lycopodine constituting 84.5% of the alkaloid fraction in Lycopodium clavatum [1], it serves as the ideal primary reference standard for HPLC/GC-MS quantification of Lycopodium alkaloids. Analytical laboratories developing pharmacopoeial monographs or botanical extract standardization protocols can source lycopodine at high purity with confidence that it represents the dominant chemotype, unlike minor alkaloids that require extensive enrichment. Well-defined physical constants—mp 114.5 °C, specific optical rotation, boiling point 125 °C at 0.2 Torr—enable identity verification against authoritative databases [2].

Selective Negative Control in Acetylcholinesterase Inhibitor Screening Cascades

Because lycopodine shows no detectable AChE inhibitory activity [3] while sharing the Lycopodium chemotype with potent AChE inhibitors such as huperzine A (IC₅₀ 0.082 µM), it fills a critical gap as a scaffold-matched negative control. Screening laboratories can pair lycopodine with huperzine A to deconvolute assay artifacts arising from non-specific alkaloid effects, improving hit triage specificity in Alzheimer's disease drug discovery programs.

Chemical Probe for p53-Independent Apoptosis Mechanism Studies in Oncology

Lycopodine's near-equivalent cytotoxicity in p53-wildtype LnCaP (IC₅₀ 51.46 µg/mL) and p53-null PC3 (IC₅₀ 57.62 µg/mL) prostate cancer cells, driven by 5-lipoxygenase modulation and mitochondrial depolarization [4], positions it as a valuable chemical probe for dissecting p53-independent cell death pathways. Cancer biology groups investigating therapeutic strategies for p53-mutant malignancies—where standard DNA-damaging agents lose efficacy—can employ lycopodine to interrogate 5-LO-mediated apoptotic signaling without confounding p53-pathway activation.

Benchmark Target for Synthetic Methodology Development and Process Chemistry Validation

The availability of a concise 8-step protecting-group-free enantioselective total synthesis [5], along with multiple alternative synthetic routes spanning five decades of methodology evolution, establishes (−)-lycopodine as a benchmark target for evaluating new synthetic methodologies. Process chemistry teams can benchmark novel catalytic transformations, cascade reactions, or protecting-group strategies against lycopodine's documented synthetic routes, confident that compound identity and stereochemical integrity can be verified against the extensive published characterization data.

Application
Selection Property
Validation Focus
Analytical reference standard
Dominant natural abundance in Lycopodium clavatum alkaloid fraction
HPLC/GC-MS identity and purity verification
Negative control in AChE screening
Absence of acetylcholinesterase inhibitory activity
Scaffold-matched control fidelity in hit triage
p53-independent apoptosis probe
Comparable cytotoxicity in p53-wt and p53-null prostate cancer cell models
Apoptosis pathway endpoint response and 5-LO modulation
Synthetic methodology benchmark
Multiple published enantioselective total synthesis routes
Stereochemical integrity and step economy benchmarking
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